molecular formula C11H16OS B1580670 2-(n-Heptanoyl)thiophene CAS No. 30711-40-1

2-(n-Heptanoyl)thiophene

Cat. No. B1580670
CAS RN: 30711-40-1
M. Wt: 196.31 g/mol
InChI Key: BDNFJEMAAFFMFH-UHFFFAOYSA-N
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Description

“2-(n-Heptanoyl)thiophene” is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.31 . It is also known as 1-(2-Thienyl)-1-heptanone .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a heptanoyl group . Thiophene is a five-membered ring made up of one sulfur and four carbon atoms .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 154-156°C at 15mm, a density of 1.026, and a refractive index of 1.5210 . It also has a LogP value of 3.817, which is an estimate of its lipophilicity .

Scientific Research Applications

1. Applications in Hydrocarbon Processing

2-(n-Heptanoyl)thiophene, as a thiophene-based compound, plays a significant role in the purification and processing of hydrocarbons. A study by Reut and Prakash (2006) explored the use of various adsorbents for the selective removal of thiophene from liquid hydrocarbon streams, a common requirement in petroleum refining. The research highlighted the importance of thiophene derivatives in improving the quality of hydrocarbons.

2. In Material Science and Semiconductors

The versatility of thiophene-based materials, including this compound, extends to their use in material science, especially in the development of electronic and optoelectronic devices. A comprehensive overview provided by Barbarella, Melucci, and Sotgiu (2005) emphasizes the growing interdisciplinary interest in thiophene-based semiconductors and fluorescent compounds. These materials find application in the fabrication of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), as noted by Turkoglu, Cinar, and Ozturk (2017).

3. Energy and Battery Technology

Thiophene derivatives, including this compound, are explored for their potential in improving the cycling performance of high-voltage lithium-ion batteries. The study by Xia, Xia, and Liu (2015) demonstrated that thiophene derivatives could form a protective layer on the cathode surface, enhancing the stability and performance of these batteries.

4. Chemical Synthesis and Functionalization

Thiophene-based compounds are integral in chemical synthesis and functionalization processes. For instance, Yang et al. (2000) utilized thiophene-incorporating compounds in electrophilic reactions, highlighting their role in synthesizing long-chain esters with various functional groups. This versatility makes thiophene derivatives valuable in creating diverse chemical products.

5. Organic Synthesis

The synthesis of 2-thiophene acetic acid, as reported by Feng (2007), shows the practical application of thiophene derivatives in organic synthesis. The process described involves several steps, including condensation, reaction with sulfur, and hydrolysis, demonstrating the complexity and importance of thiophene-based compounds in organic chemistry.

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target. Some thiophene-based compounds have been found to exhibit a range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Safety data sheets suggest that exposure to “2-(n-Heptanoyl)thiophene” should be avoided. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes .

Future Directions

Thiophene derivatives, including “2-(n-Heptanoyl)thiophene”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring new synthesis methods, investigating their biological activities, and developing new applications in medicinal chemistry .

properties

IUPAC Name

1-thiophen-2-ylheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFJEMAAFFMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184737
Record name 2-(n-Heptanoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30711-40-1
Record name 1-(2-Thienyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30711-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptanoylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(n-Heptanoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEPTANOYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95SA3Y3JSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(2-Thienyl)-1-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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